molecular formula C14H19BrN2O2 B14169057 trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide CAS No. 5583-19-7

trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide

Cat. No.: B14169057
CAS No.: 5583-19-7
M. Wt: 327.22 g/mol
InChI Key: NEUFTBBHRLXTMR-OJERSXHUSA-N
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Description

trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imino group and the methoxyphenyl moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazolo[3,4-a]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of continuous flow reactors may also be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.

    Reduction: Reduction of the imino group can yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the methoxy group.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of advanced materials .

Mechanism of Action

The mechanism of action of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide involves its interaction with specific molecular targets. The imino group and the oxazolo[3,4-a]pyridine ring system can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • trans-1-(m-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
  • trans-3-Phenyl-hexahydro-oxazolo[3,2-a]-pyridin-5-one

Comparison: Compared to similar compounds, trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other oxazolo[3,4-a]pyridine derivatives .

Properties

CAS No.

5583-19-7

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

(1R,8aR)-1-(3-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide

InChI

InChI=1S/C14H18N2O2.BrH/c1-17-11-6-4-5-10(9-11)13-12-7-2-3-8-16(12)14(15)18-13;/h4-6,9,12-13,15H,2-3,7-8H2,1H3;1H/t12-,13-;/m1./s1

InChI Key

NEUFTBBHRLXTMR-OJERSXHUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2[C@H]3CCCCN3C(=N)O2.Br

Canonical SMILES

COC1=CC=CC(=C1)C2C3CCCCN3C(=N)O2.Br

Origin of Product

United States

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